[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate
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Overview
Description
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate is a complex organic compound that features a furan ring, an oxazole ring, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the Oxazole Ring: The oxazole ring is often formed via the cyclodehydration of α-hydroxy ketones or α-hydroxy amides in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).
Coupling Reactions: The furan and oxazole rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the intermediate with 2-(2-fluorophenoxy)acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The oxazole ring can be reduced to form oxazolidines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenoxy group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), 4-dimethylaminopyridine (DMAP)
Major Products
Oxidation Products: Furanones
Reduction Products: Oxazolidines
Substitution Products: Amino or thiol derivatives of the fluorophenoxy group
Scientific Research Applications
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate involves its interaction with specific molecular targets. The furan and oxazole rings can intercalate with DNA, disrupting replication and transcription processes. The fluorophenoxy group enhances the compound’s binding affinity to certain enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenoxy)acetate
- [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-bromophenoxy)acetate
- [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-iodophenoxy)acetate
Uniqueness
Compared to its analogs, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and bioavailability, making it a more potent candidate for pharmaceutical applications.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO5/c17-12-4-1-2-5-13(12)21-10-16(19)22-9-11-8-15(23-18-11)14-6-3-7-20-14/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEGZUSTBVMPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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